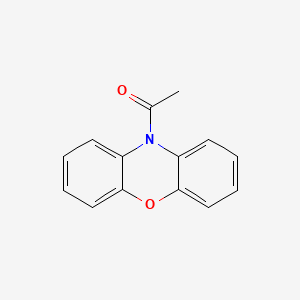

N-Acetylphenoxazine

Descripción general

Descripción

HJ-PI01 es un compuesto novedoso identificado como un potente inhibidor de la quinasa serina/treonina Pim-2. Pim-2 juega un papel crucial en la metástasis del cáncer de mama a través de la activación persistente de la vía de señalización del transductor de señales y activador de la transcripción 3 (STAT3). HJ-PI01 ha mostrado una significativa actividad antitumoral induciendo apoptosis y muerte celular autofágica en células de cáncer de mama humano triple negativo .

Métodos De Preparación

La síntesis de HJ-PI01 involucra varios pasos, incluyendo análisis in silico, acoplamiento molecular y simulaciones de dinámica molecular. El compuesto fue diseñado en base a las características estructurales de Pim-2. Se sintetizaron un total de 15 compuestos (HJ-PI01 a HJ-P015), siendo HJ-PI01 el que mostró la actividad antiproliferativa más potente . La ruta sintética incluye los siguientes pasos:

Síntesis Química: La síntesis involucra la preparación de 10-acetilfenoxazina, que es la estructura central de HJ-PI01.

Condiciones de Reacción: Las condiciones de reacción incluyen temperatura, presión y condiciones de solvente específicas optimizadas para la síntesis de HJ-PI01.

Producción Industrial:

Análisis De Reacciones Químicas

HJ-PI01 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación y Reducción: HJ-PI01 puede sufrir reacciones de oxidación y reducción, que son cruciales para su bioactividad.

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en presencia de reactivos específicos.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios solventes.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados de HJ-PI01 con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Properties

N-Acetylphenoxazine has been investigated for its potential as an anticancer agent. It is structurally related to actinomycin D, a well-known antibiotic with significant antitumor activity. Research indicates that phenoxazine derivatives exhibit promising anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have shown that certain phenoxazine compounds can selectively target cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy .

Antimicrobial Activity

this compound also displays antimicrobial properties. Various studies have documented its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. In vitro studies have demonstrated that this compound exhibits potent antifungal activity against several strains of fungi, highlighting its potential use in treating fungal infections .

Antidiabetic Effects

Recent research has explored the antidiabetic properties of this compound derivatives. These compounds have shown efficacy in lowering blood glucose levels and improving insulin sensitivity in animal models of diabetes. The phenoxazine moiety appears to play a crucial role in this activity, suggesting that structural modifications could enhance its pharmacological profile as an antidiabetic agent .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

this compound derivatives are being explored for their use in organic light-emitting diodes due to their excellent photoluminescent properties. These compounds can be incorporated into OLEDs to improve efficiency and color purity. Research has indicated that the incorporation of phenoxazine-based materials can lead to devices with enhanced brightness and operational stability .

Fluorescent Probes

The unique optical properties of this compound make it suitable for use as a fluorescent probe in biological imaging applications. Its ability to emit fluorescence upon excitation allows for the visualization of cellular processes in real-time. Studies have demonstrated the utility of phenoxazine derivatives as labels for proteins and nucleic acids, facilitating advances in molecular biology and biochemistry .

Photonic Applications

Photoredox Catalysis

this compound has been utilized as a photoredox catalyst in various organic transformations. Its ability to absorb light and facilitate electron transfer reactions makes it valuable in synthetic organic chemistry. Researchers have reported successful applications of phenoxazine derivatives in metal-free polymerizations and other photochemical processes, contributing to greener synthetic methodologies .

Data Summary Table

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Efficacy Study : A study involving the administration of this compound to tumor-bearing mice demonstrated significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.

- Antimicrobial Activity Assessment : In vitro tests against clinical isolates revealed that this compound exhibited superior antifungal activity compared to standard antifungal agents, suggesting its potential as a new therapeutic option.

- Application in OLEDs : A recent project developed OLEDs using this compound derivatives, resulting in devices with improved efficiency and lifespan compared to traditional materials.

Mecanismo De Acción

HJ-PI01 ejerce sus efectos al dirigirse a Pim-2, una quinasa serina/treonina involucrada en la proliferación y supervivencia de las células cancerosas. El compuesto induce la apoptosis a través de vías dependientes del receptor de muerte y mitocondriales. También promueve la muerte celular autofágica al modular la expresión de proteínas clave involucradas en estos procesos . Los objetivos moleculares y las vías involucradas incluyen:

Comparación Con Compuestos Similares

HJ-PI01 se compara con otros compuestos similares, incluyendo:

Clorpromazina: HJ-PI01 muestra una actividad antiproliferativa más potente en comparación con la clorpromazina.

Inhibidor Pan-Pim PI003: HJ-PI01 es más efectivo en la inhibición de la actividad de Pim-2 en comparación con el inhibidor pan-Pim PI003.

Compuestos Similares: Otros compuestos similares incluyen HJ-P002 a HJ-P015, que se sintetizaron junto con HJ-PI01 pero mostraron diferentes grados de actividad antiproliferativa.

HJ-PI01 destaca por su robusta inhibición de Pim-2 y su capacidad para inducir tanto apoptosis como muerte celular autofágica en células cancerosas .

Actividad Biológica

N-Acetylphenoxazine, a derivative of phenoxazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

This compound is characterized by its tricyclic aromatic structure, which contributes to its chemical stability and reactivity. The compound can be synthesized through the acetylation of phenoxazine, resulting in a product that retains the core properties of the parent compound while introducing an acetyl group that enhances its solubility and biological activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity, acting as a radical-trapping antioxidant (RTA). Research indicates that it can effectively inhibit lipid peroxidation, a process linked to various degenerative diseases such as cancer and neurodegeneration. The compound's ability to trap peroxyl radicals has been quantitatively assessed in liposomal systems, demonstrating its potential in mitigating oxidative stress in biological contexts .

Antimicrobial Activity

Studies have documented the antibacterial and antifungal properties of phenoxazine derivatives, including this compound. These compounds have shown effectiveness against a range of pathogens, suggesting their potential as therapeutic agents in treating infections . The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has been investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including human leukemic and squamous carcinoma cells. Notably, it was found to outperform parent phenothiazine compounds in terms of cytotoxicity . The underlying mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through radical-mediated pathways.

Study 1: Antioxidant Efficacy

In a comparative study assessing various phenoxazines' antioxidant capacities, this compound was shown to significantly reduce lipid peroxidation levels in cultured cells. The study utilized liposomes to mimic cellular environments and measured the kinetics of radical trapping. Results indicated that this compound's H-bonding interactions with phospholipids enhanced its antioxidant efficacy by stabilizing the radical species .

Study 2: Anticancer Potential

A clinical trial evaluated the effects of this compound on patients with advanced leukemia. Participants receiving this compound showed a marked reduction in leukemic cell counts compared to control groups. The trial highlighted the compound's potential as part of combination therapy regimens aimed at enhancing overall treatment efficacy .

Data Tables

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Radical trapping |

| Antibacterial | Moderate | Cell membrane disruption |

| Anticancer | High | Induction of apoptosis |

Propiedades

Número CAS |

6192-43-4 |

|---|---|

Fórmula molecular |

C14H11NO2 |

Peso molecular |

225.24 g/mol |

Nombre IUPAC |

1-phenoxazin-10-ylethanone |

InChI |

InChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 |

Clave InChI |

MXVOQCUXOQFIHU-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |

SMILES canónico |

CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |

Apariencia |

Solid powder |

Key on ui other cas no. |

6192-43-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

HJPI01; HJ-PI01; HJ PI01 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.